molecular formula C14H18BrNO2 B13728126 5-Bromo-3-(cyclobutylmethylamino)-2-methylbenzoic acid methyl ester

5-Bromo-3-(cyclobutylmethylamino)-2-methylbenzoic acid methyl ester

Cat. No.: B13728126
M. Wt: 312.20 g/mol
InChI Key: VBFZLPJNSCQJNQ-UHFFFAOYSA-N
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Description

5-Bromo-3-(cyclobutylmethylamino)-2-methylbenzoic acid methyl ester is an organic compound with a complex structure that includes a bromine atom, a cyclobutylmethylamino group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(cyclobutylmethylamino)-2-methylbenzoic acid methyl ester typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable aromatic precursor, followed by the introduction of the cyclobutylmethylamino group through nucleophilic substitution reactions. The final step usually involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(cyclobutylmethylamino)-2-methylbenzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-Bromo-3-(cyclobutylmethylamino)-2-methylbenzoic acid methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or receptor binding due to its unique structure.

    Industry: Used in the development of new materials or as intermediates in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(cyclobutylmethylamino)-2-methylbenzoic acid methyl ester involves its interaction with specific molecular targets. The cyclobutylmethylamino group may interact with biological receptors or enzymes, leading to inhibition or activation of specific pathways. The bromine atom and methyl ester group can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromonicotinic acid methyl ester
  • 5-Bromopyridine-3-carboxylic acid methyl ester
  • Methyl 5-bromonicotinate

Uniqueness

5-Bromo-3-(cyclobutylmethylamino)-2-methylbenzoic acid methyl ester is unique due to the presence of the cyclobutylmethylamino group, which is not commonly found in similar compounds. This structural feature can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H18BrNO2

Molecular Weight

312.20 g/mol

IUPAC Name

methyl 5-bromo-3-[cyclobutyl(methyl)amino]-2-methylbenzoate

InChI

InChI=1S/C14H18BrNO2/c1-9-12(14(17)18-3)7-10(15)8-13(9)16(2)11-5-4-6-11/h7-8,11H,4-6H2,1-3H3

InChI Key

VBFZLPJNSCQJNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1N(C)C2CCC2)Br)C(=O)OC

Origin of Product

United States

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